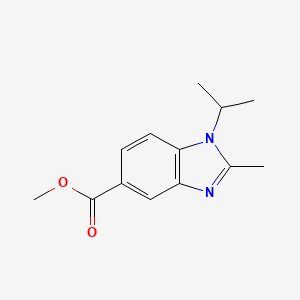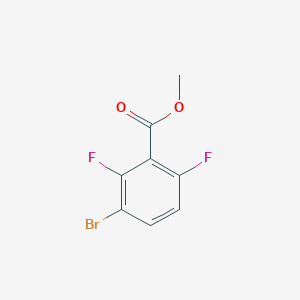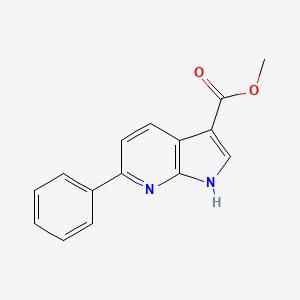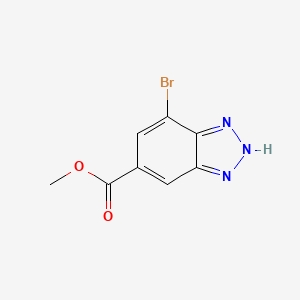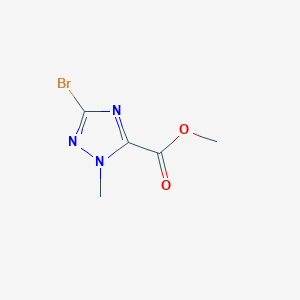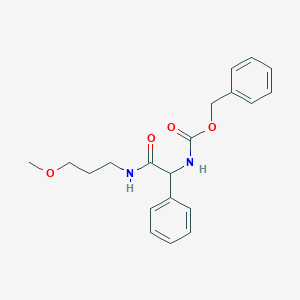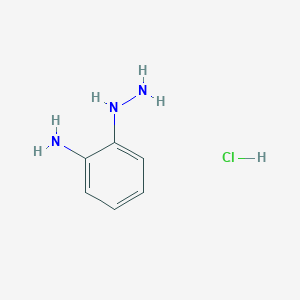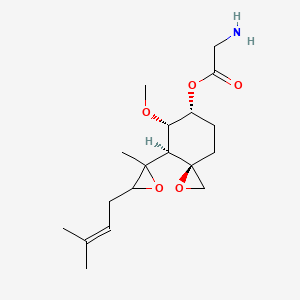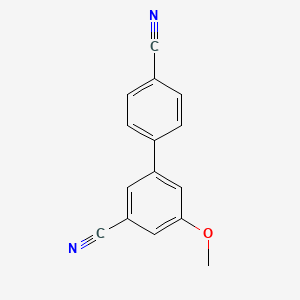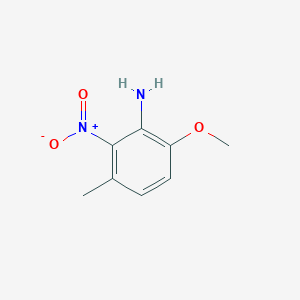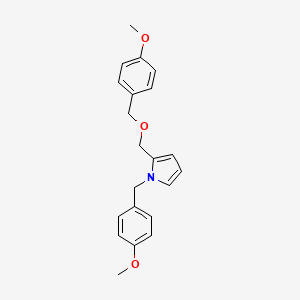
2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole
Übersicht
Beschreibung
The compound “2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The pyrrole ring is present in many important biological compounds like heme. The methoxybenzyloxymethyl and methoxybenzyl groups are likely to influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached methoxybenzyloxymethyl and methoxybenzyl groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Pyrrole compounds are known to undergo various reactions, especially electrophilic substitution at the 2-position, due to the increased electron density from the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the polar pyrrole ring and the methoxy groups. It’s likely to have moderate water solubility and could potentially form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
-
Deprotection and Scavenging of the PMB Group Using POCl3
- Summary: A high-yielding approach for the deprotection and scavenging of the p-methoxybenzyl (PMB) group in PMB ethers and PMB esters was developed using POCl3 as the reagent .
- Method: The procedure involves using POCl3 as the reagent for the deprotection of the PMB group .
- Results: The procedure is mild and selective, tolerating several acid-sensitive functional groups .
-
Benzeneacetic Acid, (4-methoxyphenyl)methyl Ester
- Summary: This compound is a type of ester, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
-
- Summary: This compound is a type of alcohol, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
-
Deprotection and Scavenging of the PMB Group Using POCl3
- Summary: A high-yielding approach for the deprotection and scavenging of the p-methoxybenzyl (PMB) group in PMB ethers and PMB esters was developed using POCl3 as the reagent .
- Method: The procedure involves using POCl3 as the reagent for the deprotection of the PMB group .
- Results: The procedure is mild and selective, tolerating several acid-sensitive functional groups .
-
Benzeneacetic Acid, (4-methoxyphenyl)methyl Ester
- Summary: This compound is a type of ester, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
-
- Summary: This compound is a type of alcohol, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methoxymethyl]-1-[(4-methoxyphenyl)methyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-20-9-5-17(6-10-20)14-22-13-3-4-19(22)16-25-15-18-7-11-21(24-2)12-8-18/h3-13H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZHTBCTIGKBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2COCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



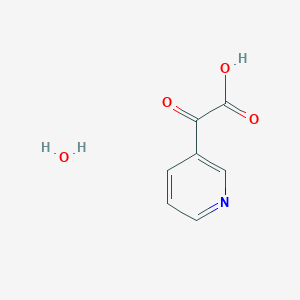
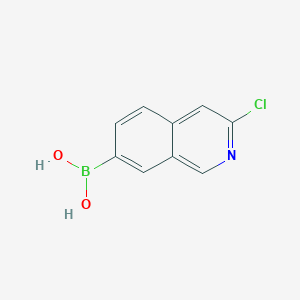
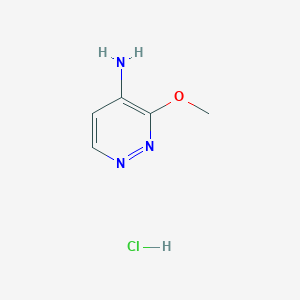
![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)
